Tasquinimod-d3: A Technical Guide for Researchers
Tasquinimod-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasquinimod-d3 is the deuterated form of Tasquinimod, an orally available small molecule that has been investigated primarily for its potential in treating solid tumors, most notably castration-resistant prostate cancer. As a second-generation quinoline-3-carboxamide derivative, Tasquinimod modulates the tumor microenvironment through multiple mechanisms, including the inhibition of angiogenesis and modulation of the immune response.[1] The introduction of deuterium (d3) is typically employed in drug development to alter the metabolic profile of a compound, often to improve its pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of Tasquinimod-d3 and its parent compound, Tasquinimod.
Chemical Structure and Properties
Tasquinimod-d3 is a deuterium-labeled analog of Tasquinimod. While the exact position of the three deuterium atoms can vary depending on the synthesis, a common labeling site is one of the methyl groups to enhance metabolic stability.
Chemical Structure of Tasquinimod [2]

Representative Chemical Structure of Tasquinimod-d3 (Note: The image of the chemical structure of Tasquinimod-d3 is not available. The following is a representative structure with deuterium labeling on the N-methyl group for illustrative purposes.)
A definitive public image of the Tasquinimod-d3 structure with the precise location of the deuterium atoms is not available. The deuterium labeling is typically on a metabolically active site to slow down metabolism.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₄D₃F₃N₂O₄ | [3] |
| Molecular Weight | 409.37 g/mol | |
| CAS Number | 1416701-99-9 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage | -20°C |
Pharmacokinetic Properties (of Tasquinimod)
| Parameter | Value | Species | Reference |
| Bioavailability | Excellent oral absorption | Mice | |
| Plasma Half-life | 40 ± 16 hours | Humans | |
| Metabolism | Primarily hepatic | Humans | |
| Steady-State Serum Level | 0.5 - 1.0 µM (at 1 mg/day oral dose) | Humans |
Mechanism of Action
Tasquinimod exerts its anti-tumor effects through a dual mechanism of action, primarily by targeting the tumor microenvironment. It is an allosteric modulator of Histone Deacetylase 4 (HDAC4) and an inhibitor of the S100A9 protein.
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S100A9 Inhibition : Tasquinimod binds to S100A9, an immunomodulatory protein that is secreted by myeloid-derived suppressor cells (MDSCs) and promotes tumor development. By inhibiting S100A9, Tasquinimod disrupts the recruitment and immunosuppressive function of MDSCs within the tumor microenvironment. This leads to a reduction in the suppression of T-cell activity and a shift towards an anti-tumor immune response.
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HDAC4 Allosteric Modulation : Tasquinimod binds to the regulatory Zn²⁺ binding domain of HDAC4 with a high affinity (Kd of 10-30 nM). This allosteric binding locks HDAC4 in an inactive conformation, which in turn prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex. The inhibition of this complex prevents the deacetylation of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response of tumors. This ultimately leads to the downregulation of pro-angiogenic factors like VEGF, thereby inhibiting tumor angiogenesis.
Signaling Pathway Diagram
Caption: Mechanism of action of Tasquinimod-d3.
Experimental Protocols
Detailed synthesis and purification protocols for Tasquinimod-d3 are not publicly available and are likely proprietary. However, protocols for preclinical evaluation of Tasquinimod have been described in the literature.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the efficacy of Tasquinimod in a subcutaneous prostate cancer xenograft model.
Materials:
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Prostate cancer cell line (e.g., CWR-22Rv1)
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Matrigel
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Immunocompromised mice (e.g., male athymic nude mice)
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Tasquinimod
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Vehicle control (e.g., sterile drinking water)
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Calipers for tumor measurement
Procedure:
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Cell Preparation: Culture human prostate cancer cells under standard conditions.
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Tumor Inoculation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
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Tumor Growth and Treatment Initiation: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
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Drug Administration: Administer Tasquinimod orally, for example, dissolved in the drinking water at a specified concentration (e.g., 10 mg/kg/day). The control group receives the vehicle alone.
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Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice weekly).
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for angiogenesis markers).
In Vitro T-Cell Suppression Assay
This protocol is designed to evaluate the effect of Tasquinimod on the immunosuppressive function of myeloid cells.
Materials:
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CD11b⁺ myeloid cells isolated from tumors of vehicle- and Tasquinimod-treated mice.
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Splenocytes or purified T-cells from naive mice.
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T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).
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Cell proliferation dye (e.g., CFSE).
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Complete RPMI-1640 medium.
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96-well culture plates.
Procedure:
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Isolation of Myeloid Cells: Isolate tumors from mice treated with Tasquinimod or vehicle and prepare single-cell suspensions. Purify CD11b⁺ myeloid cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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T-Cell Labeling: Label splenocytes or purified T-cells with CFSE according to the manufacturer's protocol.
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Co-culture Setup: Co-culture the CFSE-labeled T-cells with the isolated myeloid cells at various ratios in a 96-well plate.
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T-Cell Stimulation: Add anti-CD3/CD28 beads to stimulate T-cell proliferation.
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Incubation: Incubate the co-culture for 72-96 hours.
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Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. A reduction in the dilution of CFSE fluorescence indicates T-cell proliferation. The suppressive capacity of myeloid cells from Tasquinimod-treated mice is compared to that from vehicle-treated mice.
Experimental Workflow Diagram
